(E)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one
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Overview
Description
(E)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Formation of the (E)-but-2-enedioic acid moiety: This step may involve the use of specific reagents and conditions to ensure the correct geometric configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
(E)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halides: These compounds have applications in solar cells and other electronic devices.
Adapalene related compounds: These are used in pharmaceuticals for their therapeutic effects.
Uniqueness
(E)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H27NO6 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LBIPWJFYYZEVQC-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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